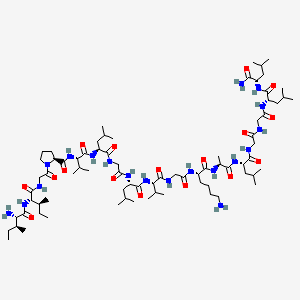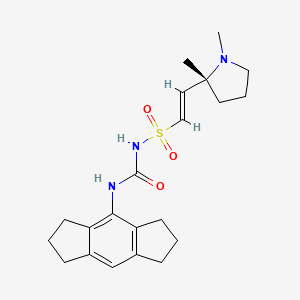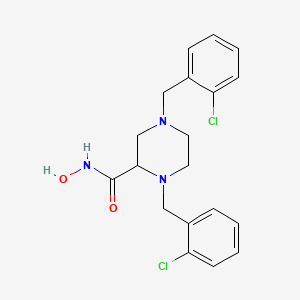
BChE-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BChE-IN-26 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative diseases such as Alzheimer’s disease .
準備方法
The preparation of butyrylcholinesterase inhibitors like BChE-IN-26 involves synthetic routes that include the use of various reagents and catalysts. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel, which retains enzyme activity for at least 300 days . Another method involves the use of cuprous oxide nanoparticles to modulate the photothermal effect, which can catalyze the decomposition of butyrylcholine .
化学反応の分析
BChE-IN-26 undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include dibucaine and fluoride, which are used in butyrylcholinesterase phenotyping . The major products formed from these reactions are typically the hydrolyzed esters of choline .
科学的研究の応用
BChE-IN-26 has a wide range of scientific research applications. It is used in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit butyrylcholinesterase . It is also used in the development of fluorescent probes for imaging butyrylcholinesterase activity in live cells and in vivo . Additionally, this compound is used in the study of liver and neurodegenerative diseases as an essential human biomarker .
作用機序
The mechanism of action of BChE-IN-26 involves the inhibition of butyrylcholinesterase, a serine hydrolase that catalyzes the hydrolysis of esters of choline . By inhibiting butyrylcholinesterase, this compound helps maintain normal cholinergic function and prevents the breakdown of acetylcholine, which is crucial in the treatment of neurodegenerative diseases .
類似化合物との比較
BChE-IN-26 is unique in its ability to selectively inhibit butyrylcholinesterase without affecting acetylcholinesterase . Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but may have different selectivity and potency . This compound stands out due to its high selectivity and potential therapeutic applications in neurodegenerative diseases .
特性
分子式 |
C19H21Cl2N3O2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
1,4-bis[(2-chlorophenyl)methyl]-N-hydroxypiperazine-2-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-16-7-3-1-5-14(16)11-23-9-10-24(18(13-23)19(25)22-26)12-15-6-2-4-8-17(15)21/h1-8,18,26H,9-13H2,(H,22,25) |
InChIキー |
WAWGIXDCGZHQLF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1CC2=CC=CC=C2Cl)C(=O)NO)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




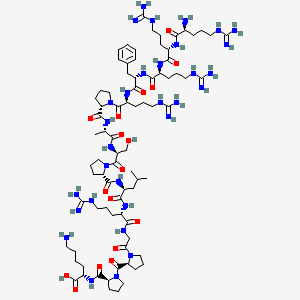
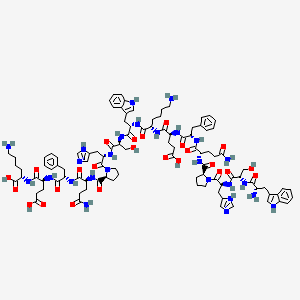
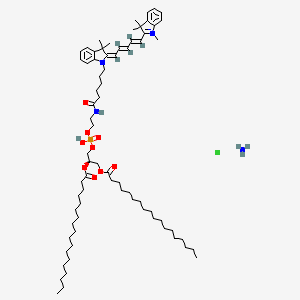

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
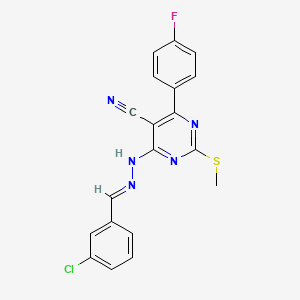
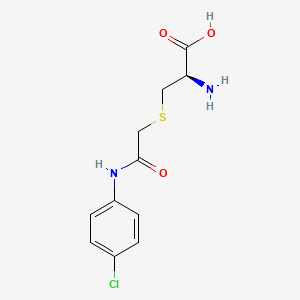
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)

